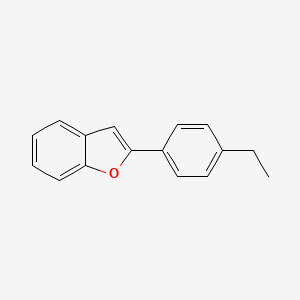

2-(4-Ethylphenyl)benzofuran

描述

Structure

3D Structure

属性

CAS 编号 |

61472-20-6 |

|---|---|

分子式 |

C16H14O |

分子量 |

222.28 g/mol |

IUPAC 名称 |

2-(4-ethylphenyl)-1-benzofuran |

InChI |

InChI=1S/C16H14O/c1-2-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17-16/h3-11H,2H2,1H3 |

InChI 键 |

AKPYMEJSYZGGAO-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 |

产品来源 |

United States |

Synthetic Methodologies for 2 4 Ethylphenyl Benzofuran and Analogous 2 Arylbenzofurans

Direct Synthetic Routes to 2-(4-Ethylphenyl)benzofuran

Direct synthesis often involves the coupling of a phenol (B47542) derivative with a substituted alkyne, leading to a cyclization event that forms the benzofuran (B130515) ring in a highly efficient manner.

Copper-catalyzed methods provide a robust, palladium-free alternative for the synthesis of 2-arylbenzofurans. These reactions are valued for their ability to tolerate a wide range of functional groups and for avoiding the use of more expensive catalysts. nih.govresearchgate.net

A primary copper-mediated route involves the reaction of an o-iodophenol with a cuprous arylacetylide. jocpr.com In the specific case of this compound, this involves the in situ formation of cuprous 4-ethylphenylacetylide from 1-ethynyl-4-ethylbenzene. This intermediate then couples with o-iodophenol, followed by an intramolecular cyclization to yield the final product. The general reaction is prized for its good to excellent yields and its tolerance for various functional groups. nih.gov

The reaction proceeds via the coupling of the copper acetylide with the o-iodophenol, which is then believed to undergo an intramolecular nucleophilic attack of the phenoxide onto the alkyne, leading to the 5-endo-dig cyclization that forms the benzofuran ring.

The efficiency of the copper-catalyzed synthesis of 2-arylbenzofurans is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of copper salt, base, ligand, and solvent.

One-pot tandem reactions have been developed using copper bromide (CuBr) as the catalyst, 1,10-phenanthroline (B135089) as the ligand, and cesium carbonate (Cs₂CO₃) as the base. organic-chemistry.org Dimethyl sulfoxide (B87167) (DMSO) is often employed as the solvent at elevated temperatures, typically around 90°C, to achieve optimal results. organic-chemistry.org The selection of the base is critical; for instance, pyridine (B92270) has been historically used both as a base and a solvent in the coupling of cuprous aryl acetylenes with o-halophenols. jocpr.com The optimization aims to maximize the yield and purity of the 2-arylbenzofuran product while minimizing reaction times and the formation of side products.

| Parameter | Optimized Condition | Rationale |

| Catalyst | Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr) | Provides the active copper species for the coupling reaction. nih.govorganic-chemistry.org |

| Ligand | 1,10-phenanthroline | Stabilizes the copper catalyst and facilitates the reaction. organic-chemistry.org |

| Base | Cesium Carbonate (Cs₂CO₃) or Pyridine | Promotes the deprotonation of the phenol and facilitates the coupling. jocpr.comorganic-chemistry.org |

| Solvent | Dimethyl Sulfoxide (DMSO) or Pyridine | Aprotic polar solvent that effectively dissolves reactants and facilitates the reaction at elevated temperatures. jocpr.comorganic-chemistry.org |

| Temperature | 90°C to Reflux | Provides the necessary activation energy for the coupling and cyclization steps. jocpr.comorganic-chemistry.org |

Copper-Mediated Coupling Reactions

Palladium-Catalyzed Synthetic Strategies for 2-Arylbenzofurans

Palladium catalysis is a cornerstone in the synthesis of 2-arylbenzofurans, offering high efficiency and broad substrate scope. nih.govresearchgate.netrsc.orgmdpi.comresearchgate.net These methods often involve well-established cross-coupling reactions that are staples in modern organic synthesis.

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org In the context of 2-arylbenzofuran synthesis, this reaction is typically the first step in a one-pot or sequential process. researchgate.netacs.orglookchem.com The methodology involves the palladium- and copper-cocatalyzed coupling of an o-halophenol with a terminal alkyne, such as 1-ethynyl-4-ethylbenzene. acs.orgnih.gov

The process begins with the standard Sonogashira catalytic cycle to form a 2-alkynylphenol intermediate. This is followed by an intramolecular cyclization (annulation) of the phenol onto the alkyne, which can be promoted by the catalyst system or by subsequent reaction conditions, to form the benzofuran ring. acs.orgorganic-chemistry.org This tandem approach is highly efficient for creating a diverse library of 2-arylbenzofurans under mild conditions. acs.org

| Step | Reaction Type | Reactants | Catalyst System | Product |

| 1 | Sonogashira Coupling | o-Iodophenol, 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 2-((4-Ethylphenyl)ethynyl)phenol |

| 2 | Intramolecular Cyclization | 2-((4-Ethylphenyl)ethynyl)phenol | Often promoted by the same catalyst system or heat | This compound |

Innovative palladium-catalyzed tandem reactions provide alternative and efficient routes to 2-arylbenzofurans. One such strategy involves the reaction of 2-hydroxyarylacetonitriles with sodium sulfinates. rsc.org This one-pot synthesis proceeds in moderate to excellent yields and represents a convenient method for constructing the benzofuran core. rsc.org

The proposed mechanism for this transformation involves several key palladium-mediated steps. rsc.org It begins with the desulfinative addition of the arylsulfinate to the palladium catalyst, forming an aryl-palladium species. This is followed by carbopalladation of the nitrile group in the 2-hydroxyarylacetonitrile. The resulting ketimine complex undergoes protonation and subsequent hydrolysis to form a 2-(2-hydroxyphenyl)-1-arylethanone intermediate. Finally, an intramolecular annulation reaction occurs, where the phenolic oxygen attacks the carbonyl carbon, followed by dehydration to yield the 2-arylbenzofuran. rsc.org This method avoids the use of alkyne precursors and demonstrates the versatility of palladium catalysis in orchestrating complex transformations. rsc.org

Green Chemistry Approaches in Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions are a cornerstone for the synthesis of 2-arylbenzofurans. Green chemistry principles have spurred the development of more environmentally benign palladium-catalyzed methods. One such approach involves the Suzuki cross-coupling reaction in aqueous media. A series of novel benzofuran derivatives containing a biaryl moiety have been synthesized using a Pd(II) complex as a catalyst in an ethanol/water solvent system with potassium carbonate as the base. This method allows for the efficient production of heterobiaryl compounds in good to excellent yields. The reactions benefit from the use of water, a green solvent, and often proceed under mild conditions.

Another green strategy in palladium-catalyzed synthesis is the direct C-H arylation of benzofurans. This method avoids the need for pre-functionalized starting materials, thus reducing waste. The reaction of benzofurans with triarylantimony difluorides, which are easy to handle and have low toxicity, has been shown to produce a variety of 2-arylbenzofurans in moderate-to-high yields. The reaction is performed under aerobic conditions, using palladium acetate (B1210297) as the catalyst.

| Catalyst/Reagents | Reaction Type | Key Green Features | Yields | Reference |

|---|---|---|---|---|

| Pd(II) complex, K₂CO₃, EtOH/H₂O | Suzuki Cross-Coupling | Aqueous solvent system | Good to excellent | |

| Pd(OAc)₂, CuCl₂, Ar₃SbF₂ | C-H Arylation | Aerobic conditions, low toxicity arylating agent | Moderate to high |

Copper-Promoted and Metal-Free Synthetic Approaches for Benzofuran Derivatives

In the realm of green chemistry, catalyst-free reactions represent a significant advancement. A catalyst-free cascade reaction for the synthesis of benzofuran derivatives has been developed using nitroepoxides and salicylaldehydes. This methodology employs potassium carbonate in dimethylformamide at elevated temperatures to afford the desired products in moderate to good yields. The reaction proceeds through a proposed mechanism that involves the detection of a released acetate anion and the isolation of a critical intermediate, providing evidence for the cascade pathway. Such methods are advantageous as they avoid the use of potentially toxic and expensive metal catalysts.

A multicatalytic one-pot synthesis of 2-arylbenzofurans from aryl halides and 2-halophenols has also been described. This protocol involves two Sonogashira coupling reactions followed by a 2-ethynylphenol (B1266645) cyclization, proceeding smoothly under mild conditions to give the products in good yields. This cascade process tolerates a variety of functional groups, allowing for further functionalization.

Copper-catalyzed methods provide a cost-effective alternative to palladium-based systems for the synthesis of 2-arylbenzofurans. An efficient copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives has been developed. The key step in this process is the hydration of the C-F bond, followed by an intramolecular annulation to yield the benzofuran scaffold. This method is catalyzed by copper iodide with a base and demonstrates tolerance for various functional groups.

The proposed mechanism for this transformation begins with the nucleophilic substitution of the 2-fluorophenylacetylene derivative with a hydroxide (B78521) ion to form an unstable 2-alkynylphenol. This intermediate then forms a potassium phenolate, which coordinates with the copper(I) catalyst. Subsequent addition to the carbon-carbon triple bond and protonolysis generates the benzofuran product and regenerates the active catalyst.

Another copper-mediated approach involves the oxidative annulation of phenols and unactivated internal alkynes. This method has been reported to successfully employ various phenols and unactivated internal alkynes. Mechanistic studies suggest a novel strategy involving reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization.

Oxidative Cyclization and Rearrangement-Based Syntheses

A metal-free approach for the synthesis of 2-arylbenzofurans involves the use of hypervalent iodine reagents. The oxidative cyclization of o-hydroxystilbenes can be mediated by stoichiometric amounts of (diacetoxyiodo)benzene (B116549) in acetonitrile (B52724) to produce 2-arylbenzofurans in good yields. This method is considered environmentally friendly and economical.

Furthermore, a catalytic version of this reaction has been developed. Using 10 mol% of (diacetoxyiodo)benzene as a catalyst in the presence of m-chloroperbenzoic acid as an oxidant, o-hydroxystilbenes undergo oxidative cyclization to afford 2-arylbenzofurans in good to excellent yields. The reaction proceeds under mild conditions and tolerates a range of electron-donating and electron-withdrawing groups on the aromatic rings of the substrates. The proposed mechanism involves the formation of an iodonium (B1229267) intermediate, which then undergoes intramolecular cyclization.

| Iodine Reagent/Catalyst | Oxidant | Substrate | Key Features | Yields | Reference |

|---|---|---|---|---|---|

| Stoichiometric PhI(OAc)₂ | None | o-Hydroxystilbenes | Metal-free, mild conditions | Good | |

| 10 mol% PhI(OAc)₂ | m-CPBA | o-Hydroxystilbenes | Catalytic, metal-free, broad applicability | Good to excellent (67-89%) |

Unusual rearrangement reactions have also been harnessed for the synthesis of benzofuran derivatives. One such example is the Perkin rearrangement, where 3-halocoumarins are converted into benzofuran-2-carboxylic acids. This reaction, which can be expedited by microwave assistance, involves a base-catalyzed ring fission of the coumarin (B35378) followed by intramolecular nucleophilic attack.

A novel rearrangement of a benzopyran group to a benzofuran group has also been reported as a new synthetic pathway. This unusual transformation occurred during the synthesis of coumarins and offers a facile method for preparing biologically active benzofuran derivatives under moderate conditions.

More recently, a charge-accelerated sigmatropic rearrangement has been utilized in benzofuran synthesis. This strategy allows for the migration of a functional group on an aromatic ring to a different position, enabling the synthesis of highly functionalized benzofurans. Additionally, a method for the highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans from 2-hydroxychalcones has been developed, which proceeds through the rearrangement of a MOM-protected 2-hydroxychalcone.

Miscellaneous Modern Synthetic Routes for 2-Substituted Benzofurans

Beyond the more common synthetic pathways, a number of other modern methods have emerged for the synthesis of 2-substituted benzofurans. These routes often offer advantages in terms of efficiency, substrate scope, or reaction conditions.

One established approach to 2-arylbenzofurans involves the condensation of phenacyl phenyl ethers, which can be carried out using polyphosphoric acid (PPA) in xylene at elevated temperatures or with other acidic catalysts. jocpr.com Another route involves the acid-catalyzed cyclization of 2-(2-methoxyaryl)-1-arylethanone derivatives using hydrogen iodide in acetic acid. jocpr.com

A well-known, though less commonly used for 2-arylbenzofurans, is the Perkin rearrangement. This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid. nih.govnih.govwikipedia.org The mechanism is believed to proceed through the base-catalyzed opening of the lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide. nih.govwikipedia.org Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times and improve yields. nih.govnih.gov

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Bromocoumarins | NaOH, Ethanol, Microwave (300W, 5 min, 79°C) | Benzofuran-2-carboxylic acids | High | nih.gov |

| 2–(2-formyl-6-methoxyphenoxy)-2-phenylacetic acid | Anhydrous AcONa, Ac₂O, 120–125 °C, 4 h | 7-methoxy-2-phenylbenzofuran | 90.91 | nih.gov |

| Substituted 2-hydroxybenzaldehyde and methyl α-bromophenylacetate | K₂CO₃, DMF, 92–94 °C | Methyl 2–(2-formylphenoxy)-2-phenylacetates | 85.10 | nih.gov |

Photolytic methods offer an alternative pathway to 2-arylbenzofurans. One such strategy involves the photolysis of β,β-bis(o-methoxyphenyl)vinyl bromides in the presence of benzene (B151609). jocpr.com Another approach utilizes the photolysis of benzyloxybenzaldehydes. When subjected to sodium methoxide (B1231860) in DMF under reflux conditions, benzyloxybenzaldehydes, derived from the benzylation of substituted salicylaldehydes, can yield 2-arylbenzofurans. jocpr.com

Friedel-Crafts reactions provide a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of benzofuran systems. One approach involves the intramolecular Friedel-Crafts acylation of α-aryloxyaryl ketones. researchgate.net A sequential reaction protocol has been developed for the synthesis of 2-benzylbenzofurans, which are structurally related to 2-arylbenzofurans. This method involves the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, catalyzed by Re₂O₇, followed by a Pd(II)-catalyzed oxidative annulation of the in-situ generated o-cinnamyl phenols. researchgate.net

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| Phenols and Cinnamyl alcohols | Re₂O₇, then [PdCl₂(CH₃CN)₂], Benzoquinone | 2-Benzylbenzofurans | Good to Excellent | researchgate.net |

| Amides and Arenes | CF₃SO₃H, 50 °C | Aromatic ketones | 55-96 | nih.gov |

The McMurry reaction, a reductive coupling of two carbonyl groups using a low-valent titanium species, has been successfully applied to the synthesis of benzofurans. jocpr.com Ketoesters derived from the acylation of o-hydroxyacetophenone can undergo intramolecular McMurry coupling to afford benzofurans in good yields. jocpr.com

A notable two-step strategy for the synthesis of 2-arylbenzofurans utilizes a selective cross-McMurry coupling. This involves the reaction of a salicylaldehyde (B1680747) with an aromatic aldehyde to form an o-vinylphenol, which then undergoes a sequential oxidative cyclization to yield the 2-arylbenzofuran. acs.orgscispace.comnih.gov This method has been used to efficiently synthesize a variety of 2-arylbenzofurans. acs.orgnih.gov

| Reactants | Reagents | Intermediate/Product | Yield (%) | Reference |

| Salicylaldehyde and Aromatic aldehyde | TiCl₄-Zn | o-Vinylphenol | - | acs.orgnih.gov |

| o-Vinylphenol | Oxidative cyclization | 2-Arylbenzofuran | - | acs.orgnih.gov |

| Salicylaldehyde and Benzaldehyde | TiCl₄-Zn-Py (5 equiv) | Cross-coupled product | 43-60 | acs.org |

| Salicylaldehyde and Benzaldehyde | TiCl₄-Zn (2.5 equiv) | Cross-coupled product | 58-74 | acs.org |

Gold catalysts have emerged as powerful tools in organic synthesis, enabling a variety of novel transformations. Gold(III)-catalyzed tandem reactions have been developed for the synthesis of 3-carbonylated benzofuran derivatives from O-arylhydroxylamines and 1,3-dicarbonyl compounds, showcasing the versatility of gold catalysis in constructing the benzofuran ring system. acs.org While this specific example leads to 3-substituted benzofurans, the broader field of gold catalysis offers significant potential for the development of new routes to 2-arylbenzofurans. For instance, gold(I)-catalyzed tandem reactions of o-alkynylphenols with diazo compounds have been shown to produce 2,3-disubstituted benzofurans in moderate to good yields under mild conditions. researchgate.netrsc.org Furthermore, a gold(I)-NHC complex can catalyze the cyclization of tetrahydropyranyl ethers of 2-alkynylphenols to form benzofurans. researchgate.netnih.gov

| Reactants | Catalyst/Co-catalyst | Product | Yield | Reference |

| o-Alkynylphenols and Diazo compounds | Gold(I) catalyst | 2,3-Disubstituted benzofurans | Moderate to Good | researchgate.netrsc.org |

| Tetrahydropyranyl ethers of 2-alkynylphenols | Gold(I)-NHC complex | Benzofurans | Good | researchgate.netnih.gov |

| Electron-rich benzyl (B1604629) ethers of 2-ethynylaryl phenols | Digold(I)-NHC complex | 2,3-Disubstituted benzofurans | Moderate to Good | rsc.org |

Spectroscopic Characterization and Advanced Structural Elucidation of 2 4 Ethylphenyl Benzofuran

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational excitations of its covalent bonds. msu.edu The IR spectrum of 2-(4-Ethylphenyl)benzofuran is expected to display characteristic absorption bands corresponding to its functional groups.

Key vibrational modes include:

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range, corresponding to the ethyl group. uomustansiriyah.edu.iq

Aromatic C=C Stretching: Multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) and furan (B31954) rings.

C-O-C Stretching: A strong band, typically in the 1250-1050 cm⁻¹ region, indicating the ether linkage within the benzofuran (B130515) ring system.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch | 1250 - 1050 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•⁺) and various fragment ions. libretexts.orgchemguide.co.uk The molecular ion peak confirms the molecular weight of the compound.

For this compound (C₁₆H₁₄O), the molecular ion peak is expected at an m/z value corresponding to its molecular weight (222.28 g/mol ). The fragmentation pattern provides structural clues. Energetically unstable molecular ions break down into smaller, more stable fragments. libretexts.org Common fragmentation pathways for this molecule would likely involve the ethyl substituent. A prominent fragment would be expected at m/z 207, resulting from the loss of a methyl radical (•CH₃), forming a stable benzylic-type cation. Another significant peak could appear at m/z 193, corresponding to the loss of an ethyl radical (•C₂H₅). Fragmentation of the benzofuran ring system itself can also occur, leading to characteristic ions. nih.govnih.gov

| m/z Value | Proposed Fragment Identity |

|---|---|

| 222 | [M]•⁺ (Molecular Ion) |

| 207 | [M - CH₃]⁺ |

| 193 | [M - C₂H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. pharmatutor.org Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the UV or visible range to promote these electrons to higher energy molecular orbitals. shu.ac.uk

The structure of this compound features an extended π-conjugated system encompassing the benzofuran core and the ethylphenyl ring. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to exhibit strong absorption in the UV region due to π → π* transitions. youtube.com The presence of the oxygen heteroatom also introduces non-bonding electrons, making n → π* transitions possible, though these are typically weaker than π → π* transitions. The specific wavelengths of maximum absorbance (λ_max) are characteristic of the extent of conjugation and the specific chromophores present in the molecule. tanta.edu.eg

Advanced Applications of 2 4 Ethylphenyl Benzofuran in Chemical Sciences

Strategic Use as a Core Scaffold in Organic Synthesis and Molecular Design

The 2-arylbenzofuran framework, exemplified by 2-(4-Ethylphenyl)benzofuran, is a foundational structure in synthetic chemistry. Its importance lies in its rigid, planar geometry and tunable electronic properties, which can be modified through substitution on either the benzofuran (B130515) ring system or the appended phenyl group. Chemists leverage this scaffold to construct more complex molecular architectures and to systematically study how structural modifications influence chemical and physical properties.

The this compound core is an excellent starting point for the synthesis of more elaborate heterocyclic systems. The benzofuran ring itself can be functionalized to act as a precursor for creating fused-ring systems or as a platform for introducing diverse chemical moieties.

Various synthetic strategies have been developed to construct the 2-arylbenzofuran scaffold, which can then be elaborated upon. These methods often involve the coupling of phenolic precursors with substituted alkynes or ketones, followed by cyclization. Common catalytic systems used for these transformations include palladium, copper, and nickel complexes.

Table 1: Selected Synthetic Routes to the 2-Arylbenzofuran Scaffold

| Method | Precursors | Catalyst/Reagent | Description |

|---|---|---|---|

| Sonogashira Coupling/Cyclization | o-Iodophenols and Terminal Alkynes (e.g., 1-ethynyl-4-ethylbenzene) | Pd/Cu catalyst | A palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization to form the benzofuran ring. |

| Palladium-Catalyzed Enolate Arylation | 1-(2-Hydroxyphenyl)ethanones and Aryl Halides | Palladium catalyst | A one-pot method that involves the arylation of an enolate, providing a direct route to differentially substituted benzofurans. |

| Oxidative Cyclization | o-Hydroxystilbenes | Hypervalent iodine reagents (e.g., PhI(OAc)₂) | A metal-free approach that cyclizes a stilbene (B7821643) precursor to form the 2-arylbenzofuran product. |

| Nickel-Catalyzed Cyclization | (o-Halophenyl)(aryl)methanones | Nickel catalyst | An intramolecular nucleophilic addition reaction that tolerates a wide variety of functional groups. |

Once synthesized, this compound can be chemically modified. For instance, electrophilic substitution reactions can introduce functional groups onto the benzofuran ring, while the ethyl group on the phenyl ring can be a site for further chemical transformations. These modifications allow chemists to generate libraries of new heterocyclic compounds with diverse structures and potential applications. For example, the benzofuran core can be integrated into larger systems containing other heterocycles like thiazoles or pyrazoles, creating hybrid molecules with unique properties.

The dihedral angle between the benzofuran and the 4-ethylphenyl ring is a critical parameter. For 2-aryl-1-benzofurans, this inter-annular twist is generally negligible, leading to a pseudo-planar geometry that enhances π-electron delocalization across the molecule. This extended conjugation is fundamental to the molecule's electronic and optical properties.

Computational studies, such as those using Density Functional Theory (DFT), have been employed on the parent 2-phenylbenzofuran (B156813) system to predict molecular geometry, electronic structure, and nonlinear optical (NLO) properties. These studies show that the introduction of electron-donating or electron-withdrawing groups can significantly alter the molecule's dipole moment, polarizability, and hyperpolarizability. The ethyl group in this compound acts as a weak electron-donating group, subtly influencing the electronic distribution compared to the unsubstituted 2-phenylbenzofuran.

Table 2: Calculated Properties of 2-Phenylbenzofuran (Illustrative)

| Property | Calculated Value | Significance |

|---|---|---|

| Dihedral Angle (Benzofuran-Phenyl) | ~0.27° | Indicates a high degree of planarity, facilitating π-conjugation. |

| HOMO-LUMO Energy Gap | Varies with functional group | Determines electronic transitions and optical properties. |

| First-Order Hyperpolarizability (β) | Varies significantly with substituents | Indicates potential for nonlinear optical applications. |

By synthesizing and analyzing a series of derivatives—for instance, by changing the alkyl group (methyl, ethyl, propyl) or its position on the phenyl ring—researchers can establish clear correlations between molecular structure and properties like liquid crystal behavior, fluorescence, or biological activity.

Potential in Materials Science and Functional Materials Development

The unique electronic and structural features of the this compound scaffold make it a promising candidate for the development of novel functional materials. Its rigid, conjugated system is conducive to creating materials with interesting optical and electronic properties, such as liquid crystals and components for optoelectronic devices.

The inherent fluorescence of many benzofuran derivatives suggests their potential use in chemical sensors and organic light-emitting diodes (OLEDs). The extended π-conjugated system in this compound allows for efficient absorption and emission of light. The emission properties can be sensitive to the local environment, making it possible to design sensors where binding to a specific analyte causes a detectable change in the fluorescence spectrum.

Furthermore, the benzofuran core can be incorporated as a building block into larger conjugated polymers or molecules designed for organic electronics. Benzofuran derivatives containing thiophene (B33073) rings, for example, have been utilized in the construction of organic field-effect transistors (OFETs) and photovoltaics, highlighting the versatility of this scaffold in electronic materials.

The optical properties of benzofuran derivatives are characterized by strong π-π* transitions. Studies on related compounds, such as chalcones derived from benzofuran, show that their spectroscopic characteristics, including absorption edges and optical band gaps, can be controlled by modifying the molecular structure and even by changing the concentration in solution. For this compound, the optical band gap is expected to be in a range suitable for semiconductor applications.

Research on 2-(4-alkylphenyl)-5-cyano-1-benzofurans has demonstrated their potential as liquid crystals. The elongated, rigid structure of these molecules is essential for forming mesophases. The 2,5-disubstitution pattern creates a "bent" core, which can be disadvantageous for mesogenicity; however, strong intermolecular interactions can overcome this, leading to stable liquid crystal phases. The ethyl group in this compound contributes to the molecular shape and intermolecular forces that would influence such material properties.

The electrical characteristics of benzofuran-based materials often show semiconducting behavior, where electrical conductivity increases with temperature. The charge transport in these materials is mediated by the delocalized π-electrons. The specific conductivity and charge carrier mobility can be tuned through chemical modification of the core structure, making these compounds adaptable for various electronic applications.

Intermediates in the Total Synthesis of Complex Natural Products and Analogues

The 2-arylbenzofuran skeleton is a key structural motif in numerous biologically active natural products. Consequently, synthetic intermediates based on the this compound scaffold are valuable in the total synthesis of these complex molecules and their designed analogues.

Many natural products, such as those isolated from plant families like Asteraceae and Rutaceae, contain the 2-arylbenzofuran core. A notable example is eupomatenoid-6, a naturally occurring compound with a 2-(4'-hydroxyphenyl)benzofuran structure. The synthesis of eupomatenoid-6 and its analogues demonstrates the strategic importance of 2-arylbenzofuran intermediates. Synthetic routes often involve constructing the core benzofuran structure first, followed by functional group manipulations to arrive at the final natural product.

A synthetic chemist could envision using a precursor like 2-bromo-4-chlorophenol (B154644) coupled with 4-ethylpropiophenone, followed by cyclization, to generate a this compound derivative. This intermediate could then be further elaborated through reactions like demethylation or glycosylation to create analogues of natural products. This approach allows for the creation of diverse molecular libraries based on a natural product scaffold, which can be screened for enhanced biological activity. The ability to readily synthesize and modify the this compound core makes it a powerful tool in medicinal chemistry and natural product synthesis.

常见问题

Q. What are the standard synthetic routes for 2-(4-Ethylphenyl)benzofuran, and how is its purity validated?

A common method involves Suzuki-Miyaura cross-coupling reactions to introduce the 4-ethylphenyl group to the benzofuran core. Post-synthesis, purity is validated using spectroscopic techniques:

- 1H NMR (δ = 1.33 ppm for CH3, 2.75 ppm for CH2, and aromatic protons at 7.02–7.85 ppm) confirms structural integrity.

- Mass spectrometry (observed [M]+ at m/z 222.0) verifies molecular weight.

- Elemental analysis (e.g., C: 86.05%, H: 6.52%) ensures stoichiometric accuracy . Advanced purification (e.g., column chromatography) is recommended for intermediates to avoid byproducts .

Q. How can researchers screen the biological activity of this compound?

Initial screening often focuses on antiproliferative or antimicrobial activity:

- Anticancer assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7). Structural analogs with benzofuran cores show IC50 values in the μM range .

- Antimicrobial testing : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria. Substitutions at the 4-position (e.g., ethyl groups) may enhance lipophilicity and membrane penetration .

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

- HPLC-UV/HRMS : Optimize reverse-phase columns (C18) with acetonitrile/water gradients. HRMS provides exact mass confirmation (e.g., m/z 222.0) .

- NMR spectroscopy : Monitor aromatic proton environments to detect degradation or isomerization .

Advanced Research Questions

Q. How do substituents on the benzofuran core influence its optical properties?

Substituents like nitro or ethyl groups modulate linear/nonlinear optical (NLO) responses. For example:

- Electron-withdrawing groups (e.g., nitro in 2-(4-nitrophenyl)benzofuran) enhance two-photon absorption (TPA) cross-sections (54 GM at 740 nm), enabling applications in photodynamic therapy .

- Ethyl groups may reduce conjugation but improve solubility for bioimaging. Computational modeling (TD-DFT) can predict spectral shifts .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for benzofuran derivatives?

Discrepancies often arise from substituent positioning:

- Para vs. ortho substitution : Para-ethyl groups in this compound improve steric compatibility with hydrophobic enzyme pockets compared to ortho analogs .

- Methoxy vs. hydroxy groups : Methoxy at the 5-position (as in related compounds) enhances antiproliferative activity by reducing metabolic deactivation .

Q. How can metabolic pathways of this compound be studied in vitro?

- Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH, followed by UPLC-HRMS to identify phase I metabolites (e.g., hydroxylation at the ethyl group) .

- CYP450 inhibition studies : Use fluorogenic substrates to assess interactions with CYP3A4 or CYP2D6, which are critical for drug-drug interaction profiling .

Q. What methodologies optimize this compound for material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。